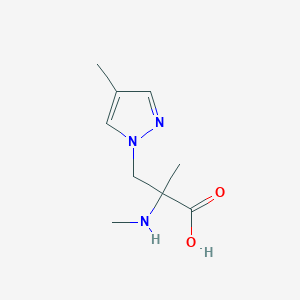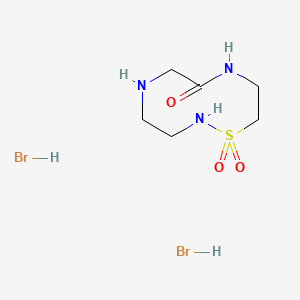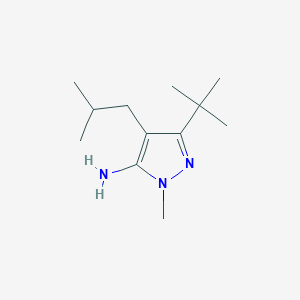
3-(Tert-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of tert-butyl, isobutyl, and methyl groups attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, solvents, and catalysts is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Applications De Recherche Scientifique
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The tert-butyl and isobutyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Tert-butyl)-4-methyl-1H-pyrazol-5-amine
- 4-Isobutyl-1-methyl-1H-pyrazol-5-amine
- 3-(Tert-butyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine stands out due to the combination of tert-butyl, isobutyl, and methyl groups, which confer unique steric and electronic properties. These features enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
5-tert-butyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(2)7-9-10(12(3,4)5)14-15(6)11(9)13/h8H,7,13H2,1-6H3 |
Clé InChI |
DDUCGIOGDOXSJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(N(N=C1C(C)(C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


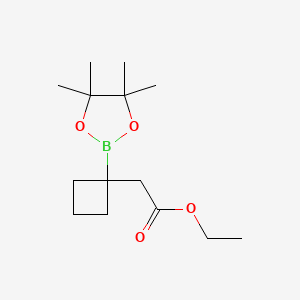
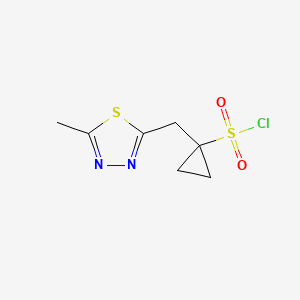
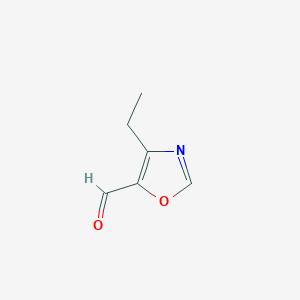
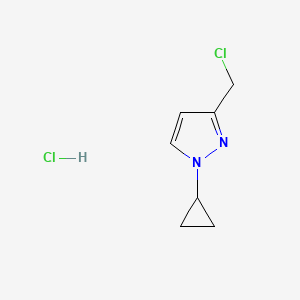
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
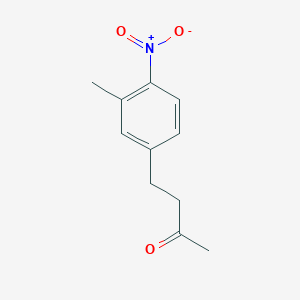
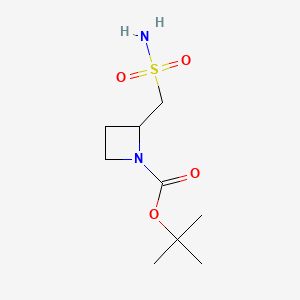
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
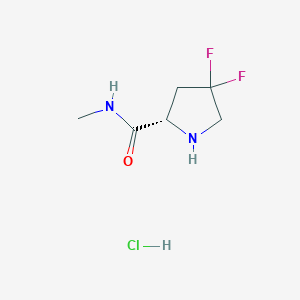
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
